Pentagastrin - 5534-95-2

Pentagastrin

Catalog Number: EVT-242534
CAS Number: 5534-95-2
Molecular Formula: C37H49N7O9S
Molecular Weight: 767.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pentagastrin is a synthetic peptide that acts as a potent stimulant of gastric acid secretion. [] It is a synthetic analogue of gastrin, a naturally occurring hormone primarily produced by G cells in the stomach antrum. [, ] Gastrin plays a crucial role in the regulation of gastric acid secretion, gastric motility, and mucosal growth. [] Pentagastrin, by mimicking gastrin's actions, serves as a valuable tool for investigating various aspects of gastrointestinal physiology and pathology. []

Future Directions
  • Investigating the detailed molecular mechanisms of pentagastrin-induced tachyphylaxis: Further research is needed to fully elucidate the mechanisms underlying the rapid decline in acid secretion observed with prolonged pentagastrin stimulation. [, ] This includes identifying potential inhibitory factors released during pentagastrin stimulation and understanding the dynamics of receptor interaction. []
  • Exploring the role of CCK2 receptors in various tissues and physiological processes: Given that pentagastrin primarily acts on CCK2 receptors, further research could investigate the distribution and function of these receptors in different tissues beyond the stomach. [] This could uncover novel roles for CCK2 receptors in various physiological and pathological processes.
  • Developing improved analogs of gastrin and CCK with enhanced selectivity and potency: Research efforts could focus on designing and synthesizing new analogs of gastrin and CCK that exhibit greater selectivity for specific CCK receptor subtypes and possess enhanced potency. [, ] This could lead to the development of more targeted therapeutic agents with fewer side effects.
  • Investigating the potential therapeutic applications of CCK agonists and antagonists in various diseases: Further research could explore the potential therapeutic benefits of CCK agonists and antagonists in diseases involving dysregulated gastrin signaling or CCK2 receptor activity. This includes exploring their use in managing gastric acid disorders, gastrointestinal motility disorders, and potentially even certain types of cancer. []

Histamine

Relevance: Many studies use Histamine as a comparator to Pentagastrin when investigating gastric acid secretion. Both compounds induce acid secretion, but through different mechanisms. [, , , , ] Histamine's role in mediating Pentagastrin's effects is also discussed in several papers. [, , , , , ]

Bethanechol

Relevance: Bethanechol is often used in conjunction with Pentagastrin or Histamine in studies investigating gastric acid secretion. Researchers use Bethanechol to assess the role of cholinergic tone in acid secretion and its interaction with Pentagastrin. [, , ]

Somatostatin

Relevance: Somatostatin is mentioned in the context of its inhibitory effect on Pentagastrin-stimulated acid secretion. Studies investigate whether Pentagastrin's actions are mediated by somatostatin release. [, ]

Isoproterenol

Relevance: Studies investigate Isoproterenol's interaction with Pentagastrin in modulating gastric acid secretion, highlighting the complex interplay between different receptor systems. [, ]

Terbutaline

Relevance: Similar to Isoproterenol, Terbutaline is studied in conjunction with Pentagastrin to investigate its effect on gastric acid secretion, particularly its potential to inhibit Pentagastrin-stimulated acid release. []

Proglumide

Relevance: Proglumide is used to investigate the role of gastrin receptors in mediating the actions of Pentagastrin, particularly in the context of tachyphylaxis. [, , ]

Omeprazole

Relevance: Omeprazole serves as a tool to inhibit acid secretion directly in studies examining Pentagastrin's effect on acid release and the development of tachyphylaxis. []

Dimaprit

Relevance: Dimaprit is used to investigate the role of histamine H2-receptors in gastric acid secretion and their interaction with Pentagastrin. [, ]

Cimetidine

Relevance: Cimetidine is employed to explore the involvement of histamine in mediating the effects of Pentagastrin on acid secretion. []

(R)-alpha-methylhistamine

Relevance: Similar to other histamine receptor ligands, (R)-alpha-methylhistamine is utilized to investigate the potential role of histamine H3-receptors in modulating Pentagastrin-stimulated gastric acid secretion. []

Thioperamide

Relevance: Thioperamide is used alongside Pentagastrin in experiments designed to assess the involvement of H3-receptors in regulating gastric acid secretion. []

Synthetic human gastrin-17

Relevance: This naturally occurring counterpart to Pentagastrin is studied to compare their relative potencies and patterns of tachyphylaxis. []

C-terminal decapeptide of human gastrin

Relevance: Similar to synthetic human Gastrin-17, this smaller fragment helps dissect the structure-activity relationship of Gastrin and its relation to Pentagastrin. []

C-terminal tetrapeptide of Gastrin

Relevance: By studying this minimal active fragment, researchers aim to understand the essential structural elements for Gastrin activity and compare them to Pentagastrin. []

Atropine

Relevance: Atropine is used to investigate the contribution of cholinergic pathways to the actions of Pentagastrin, particularly in modulating gastric acid secretion. [, ]

Guanethidine

Relevance: Guanethidine is used to explore the role of the autonomic nervous system, particularly the sympathetic branch, in mediating the effects of Pentagastrin on intestinal absorption. []

Calcium

Relevance: Calcium infusion is investigated as an alternative method for stimulating calcitonin secretion in the diagnosis of medullary thyroid carcinoma, comparing its efficacy to pentagastrin stimulation. [, ]

Insulin

Relevance: Insulin-induced hypoglycemia is used as a stimulus for gastric acid secretion, allowing researchers to compare the effects of Pentagastrin on acid secretion with a different physiological trigger. [, ]

Indomethacin

Relevance: Indomethacin is used to investigate the potential role of prostaglandins in mediating the inhibitory effects of neurotensin on Pentagastrin-stimulated gastric acid secretion. []

Neurotensin

Relevance: Studies examine the inhibitory effect of neurotensin on Pentagastrin-stimulated acid secretion, exploring the underlying mechanisms and potential involvement of vagal innervation and prostaglandins. []

Overview

Pentagastrin is a synthetic peptide that mimics the actions of natural gastrin, a hormone produced by the G cells in the stomach. It is primarily known for its role as a potent stimulant of gastric acid secretion. Pentagastrin consists of a sequence of five amino acids, specifically designed to enhance its physiological effects related to gastric function. Its clinical applications extend to diagnostics and therapeutic interventions in gastrointestinal disorders.

Source

Pentagastrin is synthesized chemically rather than extracted from natural sources. It is produced through established peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications necessary for its biological activity.

Classification

Pentagastrin is classified as a polypeptide hormone and falls under the category of gastrointestinal agents. It is primarily used in medical settings for diagnostic purposes, particularly in assessing gastric acid secretion.

Synthesis Analysis

Methods

The synthesis of pentagastrin typically employs solid-phase peptide synthesis, a method that facilitates the sequential addition of amino acids to form the desired peptide chain. This technique allows for high purity and yield of the final product.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid resin, followed by the stepwise addition of subsequent amino acids.
  2. Palladium-Catalyzed Reactions: Advanced synthesis methods may include palladium-catalyzed carbonylation reactions, which enhance the efficiency of forming specific chemical bonds within the peptide structure .
  3. Purification: After synthesis, pentagastrin is typically purified using high-performance liquid chromatography to ensure that it meets pharmaceutical standards.
Molecular Structure Analysis

Structure

Pentagastrin has a specific molecular structure characterized by its five amino acid residues. The sequence includes:

  • Amino Acids: The exact sequence typically includes beta-alanine, tryptophan, methionine, aspartic acid, and phenylalanine.
  • Molecular Formula: The molecular formula of pentagastrin is C_34H_47N_7O_9S.

Data

  • Molecular Weight: Approximately 617.84 g/mol.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational modeling to understand its interaction with gastrin receptors.
Chemical Reactions Analysis

Reactions

Pentagastrin undergoes various chemical reactions that are essential for its functionality and therapeutic applications. Key reactions include:

  1. Binding to Receptors: Pentagastrin binds to specific receptors (cholecystokinin B/gastrin receptors) on gastric parietal cells, stimulating gastric acid secretion.
  2. Conjugation Reactions: In drug development, pentagastrin can be conjugated with cytotoxic agents to create targeted therapies for cancer treatment .

Technical Details

The synthesis often involves coupling reactions where activated esters or amides are formed to facilitate the attachment of additional functional groups or drugs.

Mechanism of Action

Process

Pentagastrin functions primarily by stimulating gastric acid secretion through its action on specific receptors in the stomach:

  1. Receptor Activation: Upon administration, pentagastrin binds to gastrin receptors located on gastric parietal cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to increased secretion of gastric acid.
  3. Physiological Effects: The increase in gastric acid aids in digestion and can also influence other gastrointestinal functions.

Data

  • Onset of Action: Gastric acid secretion begins approximately ten minutes after subcutaneous injection, with peak effects observed between twenty to thirty minutes post-administration .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pentagastrin is typically a colorless crystalline solid.
  • Solubility: It is soluble in dimethylformamide and dimethylsulfoxide but shows limited solubility in water and other common solvents .

Chemical Properties

  • Stability: Pentagastrin's stability can be affected by pH and temperature; it is generally stable under controlled conditions.
  • pH Sensitivity: Formulations are often adjusted with ammonium hydroxide or hydrochloric acid to maintain optimal pH for activity.
Applications

Scientific Uses

Pentagastrin has several important applications in both clinical and research settings:

  1. Diagnostic Testing: It is used in tests to evaluate gastric acid secretion, helping diagnose conditions like Zollinger-Ellison syndrome .
  2. Therapeutic Applications: Research is ongoing into its use as part of combination therapies for conditions characterized by excessive gastric acid secretion or as a targeting agent in cancer treatments .
  3. Research Tool: Pentagastrin serves as a valuable tool in studies investigating gastrointestinal physiology and pathophysiology.
Pharmacological Mechanisms of Pentagastrin in Gastrointestinal Physiology

Agonist Activity at Gastrin/Cholecystokinin-B Receptors: Molecular Interactions and Signal Transduction Pathways

Pentagastrin (N-tert-Butyloxycarbonyl-β-Ala-Trp-Met-Asp-Phe-NH₂) is a synthetic pentapeptide mimicking the C-terminal tetrapeptide sequence of natural gastrin. It functions as a high-affinity agonist at gastrin/cholecystokinin-B (CCK-B) receptors, which are G-protein coupled receptors (GPCRs) expressed on gastric parietal cells, enterochromaffin-like (ECL) cells, and central neurons. Pentagastrin binds the CCK-B receptor's extracellular domain, triggering conformational changes that activate intracellular Gαq proteins [1] [6] [7].

Activated Gαq stimulates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to endoplasmic reticulum receptors, releasing stored calcium ions (Ca²⁺), while DAG activates protein kinase C (PKC). This dual pathway amplifies the signal, culminating in the phosphorylation of downstream effectors [6] [7]. The CCK-B receptor’s selectivity for pentagastrin is highlighted in Table 1:

Table 1: Receptor Binding Profiles of Gastrin-Related Ligands

LigandCCK-B Receptor Affinity (Kd, nM)CCK-A Receptor Affinity (Kd, nM)
Pentagastrin0.8–2.1>10,000
Gastrin-170.5–1.3>5,000
CCK-8 (sulfated)12–450.3–0.8

Modulation of Gastric Acid Secretion: Oxyntic Cell Activation and Proton Pump Dynamics

Pentagastrin stimulates gastric acid secretion primarily through direct and indirect actions on parietal (oxyntic) cells. Direct activation occurs via CCK-B receptors on parietal cells, where Ca²⁺-dependent pathways fuse H⁺/K⁺-ATPase (proton pump)-containing tubulovesicles with the apical membrane. Indirectly, pentagastrin binds CCK-B receptors on ECL cells, triggering histamine release. Histamine then activates H₂ receptors on parietal cells, augmenting acid secretion via cAMP-dependent pathways [1] [4] [7].

Notably, pentagastrin enhances parietal cell sensitivity in pathological states. In duodenal ulcer (DU) patients, half-maximal acid secretion occurs at 92.1 ng/kg/h of pentagastrin, compared to 246.8 ng/kg/h in non-DU subjects. This 2.8-fold increased sensitivity correlates with upregulated CCK-B receptor expression or enhanced downstream signaling [3]. Key cellular events include:

  • Proton pump activation: Ca²⁺/PKC and cAMP/PKA pathways phosphorylate H⁺/K⁺-ATPase subunits.
  • Cytoskeletal reorganization: Actin polymerization facilitates tubulovesicle translocation.
  • Intracellular pH regulation: Na⁺/H⁺ exchangers maintain cytoplasmic pH during acid secretion [4] [7].

Differential Effects on Pepsinogen Secretion: Mechanistic Dissociation from Acid Output

Pentagastrin stimulates pepsinogen secretion from gastric chief cells independently of acid secretion. This dissociation arises from divergent signaling mechanisms:

  • Acid secretion relies on Ca²⁺/PKC and cAMP pathways in parietal cells.
  • Pepsinogen secretion involves CCK-B receptor-mediated activation of low-threshold Ca²⁺ channels in chief cells, inducing transient cytoplasmic Ca²⁺ spikes without requiring sustained calcium mobilization [1].

Pepsinogen secretion is further modulated by autocrine pathways. Pentagastrin induces chief cells to release urokinase-type plasminogen activator (uPA), which activates protease-activated receptor 4 (PAR-4), amplifying pepsinogen release. This mechanism operates independently of histamine or ECL cell involvement [1].

Impact on Gastrointestinal Motility: Antral Contractions and Gastric Emptying Delays

Pentagastrin exerts region-specific effects on gastrointestinal motility:

  • Enhanced antral contractions: Pentagastrin directly stimulates CCK-B receptors on gastric smooth muscle cells, increasing intracellular Ca²⁺ and promoting actin-myosin interactions. This strengthens terminal antral peristalsis [2] [7].
  • Delayed gastric emptying: Despite increasing antral motility, pentagastrin retards gastric emptying by enhancing retropulsion. Strong antral contractions propel chyme backward into the proximal stomach, mixing contents rather than advancing them into the duodenum. This effect is mediated by CCK-B receptors on inhibitory motor neurons, which release nitric oxide (NO) to relax the pyloric sphincter transiently [2] [7].

Table 2: Motility Effects of Pentagastrin in Experimental Models

ParameterEffectMechanism
Antral contraction amplitude↑ 60–80%Ca²⁺-dependent smooth muscle activation
Pyloric sphincter toneTransient ↓NO release from enteric neurons
Gastric emptying rate↓ 40–65%Enhanced retropulsion via antral contractions

These motility effects optimize digestion by prolonging exposure of chyme to gastric acid and pepsin. However, they may exacerbate symptoms in gastroparesis or functional dyspepsia [2].

Properties

CAS Number

5534-95-2

Product Name

Pentagastrin

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C37H49N7O9S

Molecular Weight

767.9 g/mol

InChI

InChI=1S/C37H49N7O9S/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)/t26-,27-,28-,29-/m0/s1

InChI Key

NEYNJQRKHLUJRU-DZUOILHNSA-N

SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)OC(C)(C)C

Solubility

SOL IN DIMETHYL FORMAMIDE & DIMETHYL SULFOXIDE; INSOL IN WATER, ETHANOL, ETHER, BENZENE

Synonyms

AY 6608; ICI 50123; NSC 367746; Boc-(β-Ala13)-Gastrin (13-17); Boc-β-Ala-CCK-4; Peptavlon; D01631

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.